5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol
CAS No.: 591760-05-3
Cat. No.: VC6602324
Molecular Formula: C13H16O2
Molecular Weight: 204.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 591760-05-3 |
|---|---|
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.269 |
| IUPAC Name | 5-(4-methoxyphenyl)-3-methylpent-1-yn-3-ol |
| Standard InChI | InChI=1S/C13H16O2/c1-4-13(2,14)10-9-11-5-7-12(15-3)8-6-11/h1,5-8,14H,9-10H2,2-3H3 |
| Standard InChI Key | IQYKMHXFGUOKBB-UHFFFAOYSA-N |
| SMILES | CC(CCC1=CC=C(C=C1)OC)(C#C)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol features a propargyl alcohol backbone () substituted at the 3-position with a methyl group and at the 5-position with a 4-methoxyphenyl moiety. The IUPAC name, 5-(4-methoxyphenyl)-3-methylpent-1-yn-3-ol, reflects this arrangement, while its SMILES string (\text{CC(CCC1=CC=C(C=C1)OC)(C#C)O}) provides a machine-readable representation of its connectivity. The presence of both electron-donating methoxy groups and a strained alkyne bond creates a unique electronic profile that influences its reactivity and intermolecular interactions.
Physicochemical Properties
Key physicochemical properties are summarized in Table 1. The compound’s solubility profile remains uncharacterized, though analogous propargyl alcohols typically exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Its value, predicted to be ~2.3, suggests moderate lipophilicity, which may enhance membrane permeability in biological systems.
Table 1: Physicochemical Properties of 5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol
| Property | Value |
|---|---|
| CAS No. | 591760-05-3 |
| Molecular Formula | |
| Molecular Weight | 204.269 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)-3-methylpent-1-yn-3-ol |
| SMILES | CC(CCC1=CC=C(C=C1)OC)(C#C)O |
| InChIKey | IQYKMHXFGUOKBB-UHFFFAOYSA-N |
Synthesis and Characterization
| Substrate | Catalyst | Temperature | Yield |
|---|---|---|---|
| Propanal + N-aryl imine | Brønsted acid | -60°C | 90% |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural elucidation. In related compounds, -NMR spectra exhibit characteristic alkynyl proton resonances at δ 2.1–2.3 ppm and methoxy singlets near δ 3.8 ppm . For instance, (2R,3S)-3-(3-methoxyphenylamino)-2-methyl-5-phenylpent-4-yn-1-ol showed aromatic protons at δ 6.35–7.39 ppm and a methoxy singlet at δ 3.79 ppm . HRMS data for analogous compounds, such as ([M+H] m/z 542.0881), confirm molecular formulae with <2 ppm mass accuracy .
Future Research Directions
Mechanistic and Toxicological Studies
Priority should be given to in vitro toxicity assays (e.g., HepG2 cell viability) and metabolic stability studies using liver microsomes. Molecular docking could predict interactions with targets like COX-2 or bacterial topoisomerases.
Synthetic Methodology Development
Exploring asymmetric catalysis to access enantiomerically pure forms could enhance pharmacological utility. Pd-catalyzed annulation, as demonstrated for benzo[a]fluorene synthesis , might adapt to generate polycyclic derivatives.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the methoxy group (e.g., replacing it with halogens or alkyl chains) could optimize bioactivity. Table 3 proposes derivative structures for SAR exploration.
Table 3: Proposed Derivatives for SAR Studies
| Derivative | Modification | Hypothesized Impact |
|---|---|---|
| 5-(4-Hydroxyphenyl) | Replace methoxy with -OH | Increased polarity |
| 3-Trifluoromethyl | Substitute methyl with -CF3 | Enhanced metabolic stability |
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